4-((4-Ethylbenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione 4-((4-Ethylbenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione
Brand Name: Vulcanchem
CAS No.: 478255-53-7
VCID: VC16154092
InChI: InChI=1S/C18H18N4S/c1-3-14-7-9-15(10-8-14)12-19-22-17(20-21-18(22)23)16-6-4-5-13(2)11-16/h4-12H,3H2,1-2H3,(H,21,23)/b19-12+
SMILES:
Molecular Formula: C18H18N4S
Molecular Weight: 322.4 g/mol

4-((4-Ethylbenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione

CAS No.: 478255-53-7

Cat. No.: VC16154092

Molecular Formula: C18H18N4S

Molecular Weight: 322.4 g/mol

* For research use only. Not for human or veterinary use.

4-((4-Ethylbenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione - 478255-53-7

Specification

CAS No. 478255-53-7
Molecular Formula C18H18N4S
Molecular Weight 322.4 g/mol
IUPAC Name 4-[(E)-(4-ethylphenyl)methylideneamino]-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C18H18N4S/c1-3-14-7-9-15(10-8-14)12-19-22-17(20-21-18(22)23)16-6-4-5-13(2)11-16/h4-12H,3H2,1-2H3,(H,21,23)/b19-12+
Standard InChI Key WFMVHOMLPWFORF-XDHOZWIPSA-N
Isomeric SMILES CCC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC(=C3)C
Canonical SMILES CCC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC(=C3)C

Introduction

4-((4-Ethylbenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione is a complex organic compound featuring a triazole ring, which is a heterocyclic structure containing three nitrogen atoms. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. The molecular formula of this compound is C18H18N4S, with a molecular weight of 322.42 g/mol .

Synthesis Methods

The synthesis of this compound typically involves the condensation reaction between 4-amino-3-(m-tolyl)-1H-1,2,4-triazole-5-thione and 4-ethylbenzaldehyde under acidic or basic conditions. Solvents such as ethanol or methanol are commonly used, and the reaction is often conducted at elevated temperatures to enhance product formation.

Biological Activity

Research into the biological activity of 4-((4-Ethylbenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione suggests potential as an antimicrobial and anticancer agent. The mechanism of action may involve interaction with enzymes or receptors, leading to the inhibition of specific biological pathways.

Safety and Handling

Handling of this compound requires caution due to potential hazards similar to those associated with other triazole derivatives. While specific safety data for this compound is limited, general precautions include wearing protective clothing, avoiding inhalation, and ensuring proper ventilation.

Comparison with Similar Compounds

Similar compounds, such as 4-((3-Methylbenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol and 4-((4-Methylbenzylidene)amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol, share structural similarities but differ in their substituents, which can affect biological activity and reactivity .

CompoundStructural FeaturesUnique Aspects
4-((4-Ethylbenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thioneTriazole-thiol with ethylbenzylidene and m-tolyl groupsEthyl group on benzylidene moiety
4-((3-Methylbenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiolSimilar triazole-thiol structureMethyl group on benzylidene
4-((4-Methylbenzylidene)amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiolSimilar triazole-thiol structureDifferent aromatic substituents

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